5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid
Description
5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyrimidine core with a carboxylic acid substituent. Its molecular formula is C₆H₅N₃O₂ (based on systematic nomenclature), though alternative sources report a molecular weight of 188.23 g/mol for related derivatives (e.g., 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) . This compound serves as a key building block in organic and bioorganic synthesis, particularly for designing pharmacologically active molecules .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c11-7(12)6-9-2-4-1-8-3-5(4)10-6/h2,8H,1,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEYCOVSXSVWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives of this compound, each with distinct chemical and physical properties .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of pyrrolo[3,4-d]pyrimidine compounds. For instance, a study on new pyrrolo[2,3-d]pyrimidine derivatives demonstrated their effectiveness against various cancer cell lines. Notably, certain synthesized compounds exhibited cytotoxic effects with IC50 values ranging from 29 to 59 µM against cancer cells such as MCF-7 (mammary gland cancer), HepG2 (hepatocellular carcinoma), and HeLa (cervical carcinoma) cells .
Case Study: Multi-targeted Kinase Inhibitors
A specific derivative of pyrrolo[2,3-d]pyrimidine was identified as a potent inhibitor of multiple tyrosine kinases including EGFR and VEGFR2. This compound showed IC50 values between 40 to 204 nM, indicating comparable efficacy to established drugs like sunitinib (IC50 = 261 nM). The mechanism of action involved inducing apoptosis in cancer cells via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins like Bcl-2 .
Mechanistic Insights
The mechanism through which these compounds exert their anticancer effects involves:
- Cell Cycle Arrest: Inducing cell cycle arrest at specific phases.
- Apoptosis Induction: Triggering programmed cell death through the activation of caspases.
- Targeting Kinase Pathways: Inhibiting critical signaling pathways that promote cancer cell survival and proliferation.
Synthesis and Derivatives
The synthesis of 5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid typically involves multi-step chemical reactions starting from simpler precursors. For example:
- Formation of Ester: Reacting with benzocaine under reflux conditions.
- Hydrazide Conversion: Using hydrazine hydrate to convert esters to hydrazides.
- Final Derivative Formation: Reacting hydrazides with various aldehydes to produce target compounds.
This synthetic pathway allows for the exploration of various substitutions that can enhance biological activity and selectivity against cancer cells.
Mechanism of Action
The mechanism of action of 5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s uniqueness lies in its pyrrolo[3,4-d]pyrimidine scaffold, which distinguishes it from other pyrrolo-fused heterocycles. Below is a comparative analysis with analogous compounds:
Key Observations :
- Ring System : The target compound’s pyrrolo[3,4-d]pyrimidine core differs from pyrrolo[2,3-c]pyridine (10a–c) and pyrrolo[2,3-d]pyrimidine derivatives in the position of nitrogen atoms and ring fusion, influencing electronic properties and binding interactions .
- Substituent Effects : Chloro or methoxy groups (e.g., in 10b and 10c) enhance lipophilicity and modulate bioactivity, whereas the carboxylic acid group in the target compound facilitates solubility and derivatization .
Biological Activity
5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid (CAS No. 1909316-06-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound based on recent research findings.
- Molecular Formula : C₇H₆N₄O₂
- Molecular Weight : 166.15 g/mol
- CAS Number : 1909316-06-8
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of various pyrrolo[3,4-d]pyrimidine derivatives against different cancer cell lines. Notably, compounds derived from this scaffold have shown promising results in inhibiting key protein kinases involved in cancer progression.
-
Cytotoxicity Studies :
- A study evaluated several derivatives against four cancer cell lines: MCF-7 (breast cancer), HepG2 (liver cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The results indicated varying degrees of cytotoxicity with IC₅₀ values ranging from 29 to 59 µM for the most potent compounds .
- Table 1 : Cytotoxicity of Pyrrolo[3,4-d]pyrimidine Derivatives
Compound MCF-7 IC₅₀ (µM) HepG2 IC₅₀ (µM) MDA-MB-231 IC₅₀ (µM) HeLa IC₅₀ (µM) 5e 45 40 50 55 5k 29 35 30 33 5h 50 59 55 52 -
Mechanistic Insights :
- Compound 5k exhibited significant inhibition against various kinases such as EGFR, Her2, VEGFR2, and CDK2 with IC₅₀ values ranging from 40 to 204 nM. This compound was noted for its ability to induce apoptosis in HepG2 cells through upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating Bcl-2 .
Protein Kinase Inhibition
The pyrrolo[3,4-d]pyrimidine derivatives have been characterized as multi-targeted kinase inhibitors. The following findings summarize their activity against specific kinases:
- CDK9/CyclinT Inhibition :
- Haspin Inhibition :
Case Studies
- Case Study on Compound Synthesis and Evaluation :
- A recent study synthesized a series of pyrrolo[3,4-d]pyrimidine derivatives and assessed their biological activity. Among these, compound 5k was identified as a lead candidate due to its superior potency and favorable binding interactions with target kinases compared to established drugs like sunitinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
